REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.CC(C1CC[C@H]2C(=CC[C@H]3[C@@](C(O)=[O:27])(C)CCC[C@@]32C)C=1)C.[S:30]([O-:33])([O-:32])=[O:31].[Na+].[Na+]>O>[S:30]([CH:2]([CH2:3][C:4]([OH:27])=[O:5])[C:1]([OH:6])=[O:7])([OH:33])(=[O:32])=[O:31] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
rosin acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C
|
Name
|
final solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
are stirred in at 40° to 80° C. within 15 to 120 minutes, until the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
has formed a clear solution
|
Type
|
STIRRING
|
Details
|
Subsequently, stirring
|
Type
|
WAIT
|
Details
|
is continued for 1 hour
|
Duration
|
1 h
|
Reaction Time |
67.5 (± 52.5) min |
Name
|
|
Type
|
|
Smiles
|
S(=O)(=O)(O)C(C(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |